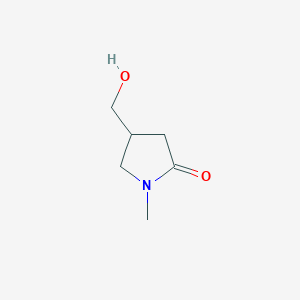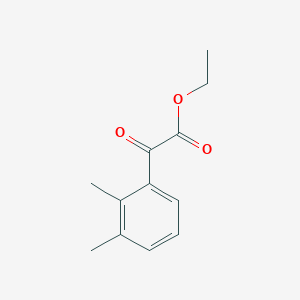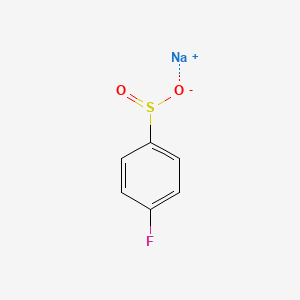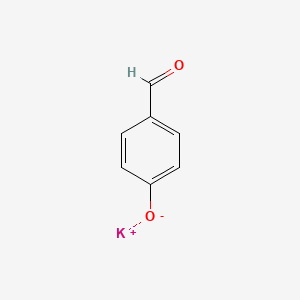
4-(Hidroximetil)-1-metilpirrolidin-2-ona
Descripción general
Descripción
The compound "4-(Hydroxymethyl)-1-methylpyrrolidin-2-one" is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, such as antibiotics, antidepressants, and drugs for neurodegenerative diseases . The hydroxymethyl group at the 4-position introduces a functional handle that can be utilized in further chemical transformations.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves starting from natural amino acids or their lactam derivatives. For instance, the synthesis of 4-substituted pyrrolidin-2-one derivatives can be achieved through multistep synthesis from chiral natural intermediates . A novel synthesis route for a related compound, (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, was developed from trans-4-hydroxy-L-proline, highlighting the use of amino acids as precursors . Similarly, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol was accomplished from N-protected (2S)-3,4-dehydroproline methyl esters . These methods demonstrate the versatility of pyrrolidine synthesis, which can be adapted to produce 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution pattern on the ring, particularly at the 4-position, is crucial for the biological activity of these compounds. The stereochemistry of the substituents is also important, as it can affect the compound's interaction with biological targets . The synthesis of enantiomerically pure compounds is therefore a key aspect of research in this area.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For example, the synthesis of 4-alkoxy-2,2'-bipyrroles and 4-amino-2,2'-bipyrroles from 4-hydroxyproline involves a diversity-oriented strategy, demonstrating the potential for pyrrolidine derivatives to serve as building blocks for more complex structures . The synthesis of 4-fluoropyrrolidine derivatives from 4-hydroxyproline using double fluorination is another example of the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrrolidine ring. For instance, the introduction of a hydroxymethyl group can increase the solubility in polar solvents, which is beneficial for subsequent chemical reactions. The presence of chiral centers in these molecules also affects their physical properties, such as optical rotation, which is an important parameter for the characterization of enantiomerically pure compounds .
Aplicaciones Científicas De Investigación
Identificación y optimización de agonistas del receptor tipo 7 similar a la peaje
4-(Hidroximetil)-1-metilpirrolidin-2-ona: se utiliza como reactivo en la identificación y optimización de agonistas del receptor tipo 7 similar a la peaje pteridinona . Estos agonistas tienen aplicaciones potenciales en el tratamiento oral de la hepatitis viral, lo que representa un avance significativo en la terapia antiviral.
Síntesis de agonistas del receptor cannabinoide CB2
Este compuesto sirve como material de partida para la síntesis de 1-[(Tetrahidro-2H-piran-4-il)metil]-1H-indol-3-ilmetanona, que actúa como un agonista del receptor cannabinoide CB2 . Dichos agonistas son de interés por su potencial terapéutico en el tratamiento del dolor, la inflamación y otros trastornos.
Síntesis de compuestos de alquilaminofenol
El compuesto es un ingrediente clave en la síntesis de importantes compuestos de alquilaminofenol biológicamente . Estos compuestos se utilizan con frecuencia en el tratamiento del cáncer debido a su acción antiproliferativa contra las células cancerosas.
Cálculos químicos cuánticos
This compound se estudia por sus propiedades electrónicas y estructurales a través de cálculos químicos cuánticos . Estos estudios son cruciales para comprender las propiedades moleculares y las aplicaciones potenciales en el diseño de fármacos.
Estudios espectroscópicos
El compuesto se analiza utilizando métodos espectroscópicos como FTIR, UV, RMN y estudios espectrales computacionales . Estos análisis son esenciales para confirmar la estructura de los compuestos sintetizados y para el control de calidad en las aplicaciones farmacéuticas.
Análisis óptico no lineal (NLO)
También se investiga por sus propiedades ópticas no lineales . Los materiales NLO son importantes para aplicaciones en fotónica, incluido el almacenamiento de datos ópticos y la tecnología láser.
Análisis de parámetros termodinámicos
La investigación incluye el estudio de parámetros termodinámicos como las constantes de rotación, la entropía y la capacidad térmica . Estos parámetros son importantes para predecir la estabilidad y la reactividad del compuesto en diferentes condiciones.
Desarrollo de sustancias activas para fármacos
Por último, el compuesto se utiliza en el desarrollo de nuevas sustancias activas para fármacos a través de vías sintéticas como la reacción de Petasis . Esta reacción se prefiere por sus condiciones suaves y es fundamental en la química medicinal para el desarrollo de nuevas terapias.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLDXOAORTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619993 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59887-20-6 | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)









![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)